![molecular formula C13H17ClFN3S B2809979 2-(4-Ethylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride CAS No. 1216965-35-3](/img/structure/B2809979.png)
2-(4-Ethylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride
Overview
Description
2-(4-Ethylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride is a synthetic compound that belongs to the class of heterocyclic compounds It features a thiazole ring fused with a benzene ring, substituted with a fluorine atom and an ethylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Ethylpiperazine Moiety: The ethylpiperazine group is introduced through nucleophilic substitution reactions, often using ethylpiperazine and a suitable leaving group on the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at position 6 of the benzothiazole ring exhibits moderate electrophilic character, enabling nucleophilic aromatic substitution (NAS) under specific conditions.
Piperazine Ring Functionalization
The 4-ethylpiperazine group undergoes alkylation, acylation, and substitution reactions at the secondary amine:
Electrophilic Substitution on Benzothiazole
The benzothiazole core participates in electrophilic substitution at position 5 (para to fluorine):
Hydrolysis and Ring-Opening Reactions
The thiazole ring is susceptible to hydrolysis under strong acidic or basic conditions:
Redox Reactions
The ethylpiperazine side chain and thiazole ring participate in redox processes:
Coordination Chemistry
The compound acts as a ligand for transition metals via nitrogen donors:
Stability and Degradation
Key stability observations under various conditions:
Scientific Research Applications
Anti-inflammatory Effects
Research has indicated that derivatives of thiazole compounds exhibit notable anti-inflammatory properties. For instance, modifications to the thiazole structure can lead to enhanced inhibition of inflammatory pathways, making these compounds potential candidates for treating inflammatory diseases .
Anticancer Potential
Thiazole derivatives are widely studied for their anticancer activities. The introduction of specific substituents on the thiazole ring can significantly affect the compound's ability to inhibit cancer cell proliferation. Studies have shown that compounds similar to 2-(4-Ethylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride can induce apoptosis in various cancer cell lines, suggesting a promising avenue for cancer therapy .
Antimicrobial Properties
Another critical application of this compound lies in its antimicrobial potential. Thiazole derivatives have been reported to exhibit activity against a range of bacterial and fungal pathogens. The mechanism often involves interference with microbial cell wall synthesis or function, positioning these compounds as potential candidates for developing new antibiotics .
Case Studies and Research Findings
Several studies have documented the efficacy of thiazole-based compounds in clinical and preclinical settings:
These findings underscore the potential of this compound as a versatile therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(4-Ethylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride
- 2-(4-Propylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride
- 2-(4-Butylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride
Uniqueness
2-(4-Ethylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride is unique due to the presence of the ethylpiperazine moiety, which can influence its biological activity and chemical reactivity. This compound’s specific substitution pattern may result in distinct pharmacological properties compared to its analogs.
Biological Activity
2-(4-Ethylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and potential neuroprotective effects.
- Molecular Formula : C13H17ClFN3S
- Molecular Weight : 301.81 g/mol
- CAS Number : 1216965-35-3
Antimicrobial Activity
Research indicates that compounds in the benzothiazole class, including this compound, exhibit significant antimicrobial properties. A study evaluated various thiazole derivatives against a range of pathogens, demonstrating that certain derivatives possess notable antibacterial and antifungal activity. For instance, compounds showed minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/mL against Gram-positive and Gram-negative bacteria, with some derivatives outperforming traditional antibiotics like chloramphenicol and ketoconazole in specific contexts .
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
Compound A | 100 | Antibacterial |
Compound B | 200 | Antifungal |
Compound C | 400 | Antibacterial |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various studies. Compounds containing the thiazole ring have shown effectiveness in inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
Neuroprotective Properties
This compound is also being investigated for its neuroprotective effects, particularly in the context of Alzheimer's disease. Research has indicated that benzothiazole derivatives can inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby potentially enhancing cholinergic function in the brain. In vitro studies have demonstrated promising AChE inhibitory activity for related compounds, which may lead to therapeutic applications for cognitive disorders .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized a series of benzothiazole derivatives and evaluated their biological activities. Among these, the compound demonstrated significant inhibition of AChE with an IC50 value indicating strong potential as a treatment for cognitive decline associated with Alzheimer's disease .
- Antimicrobial Testing : In another study focusing on thiazole derivatives, the compound was tested against various bacterial strains, showing varying degrees of effectiveness. The results highlighted its potential as a lead compound for developing new antimicrobial agents .
- Inflammation Model Studies : Animal models have been employed to assess the anti-inflammatory effects of similar compounds, showing reduced levels of inflammatory markers following treatment with benzothiazole derivatives .
Q & A
Basic Research Questions
Q. Q1. What are the standard synthetic protocols for preparing 2-(4-ethylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core followed by functionalization with the 4-ethylpiperazine moiety. Key steps include:
- Thiazole ring formation : Cyclization of substituted anilines with thiourea derivatives under acidic conditions .
- Piperazine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to introduce the 4-ethylpiperazine group .
- Hydrochloride salt formation : Treatment with HCl in polar solvents like ethanol or methanol .
Optimization focuses on solvent choice (e.g., dimethylformamide for solubility), temperature control (60–100°C for coupling reactions), and catalyst selection (e.g., palladium catalysts for amination) .
Q. Q2. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and piperazine-thiazole connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and chloride counterion presence .
- HPLC-PDA : Assesses purity (>95% typically required for pharmacological studies) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns in the hydrochloride salt form .
Q. Q3. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
Methodological Answer:
- Kinase inhibition assays : Test activity against kinases (e.g., MAPK or PI3K) due to the piperazine-thiazole scaffold’s affinity for ATP-binding pockets .
- Antimicrobial susceptibility testing : Use microdilution methods against Gram-positive/negative bacteria and fungi .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC values .
- Solubility and stability : Assess pH-dependent stability in simulated physiological buffers .
Advanced Research Questions
Q. Q4. How can computational methods enhance the design of derivatives with improved target selectivity?
Methodological Answer:
- Molecular docking : Screen against kinase X-ray structures (e.g., PDB entries) to prioritize substituents that enhance binding .
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties .
- Reaction path simulation : Apply quantum chemical calculations (e.g., DFT) to optimize synthetic routes and predict intermediates .
Q. Q5. What experimental design strategies mitigate variability in bioactivity data across studies?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to systematically vary parameters (e.g., substituent position, solvent polarity) and identify critical factors .
- Positive/Negative controls : Include reference compounds (e.g., known kinase inhibitors) to normalize inter-lab variability .
- Meta-analysis : Statistically reconcile contradictory data by aggregating results from multiple studies, adjusting for assay conditions (e.g., cell line differences) .
Q. Q6. How does the hydrochloride salt form influence pharmacokinetic properties compared to the free base?
Methodological Answer:
- Solubility studies : Compare dissolution rates in biorelevant media (e.g., FaSSIF) using USP apparatus .
- Permeability assays : Perform Caco-2 cell monolayer tests to evaluate salt impact on intestinal absorption .
- Stability profiling : Monitor hygroscopicity and degradation under accelerated storage conditions (40°C/75% RH) .
Q. Q7. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?
Methodological Answer:
- Structural-activity cliffs analysis : Identify minor structural differences (e.g., fluorine vs. chlorine substituents) that disproportionately affect activity .
- Proteomic profiling : Use mass spectrometry to detect off-target interactions unique to specific analogs .
- Crystallographic comparisons : Overlay X-ray structures to assess binding mode variations due to piperazine conformational flexibility .
Q. Q8. How can reaction engineering improve yield in large-scale synthesis while maintaining purity?
Methodological Answer:
- Continuous flow chemistry : Enhance heat/mass transfer for exothermic steps (e.g., cyclization) .
- In-line purification : Integrate scavenger resins or membranes to remove byproducts (e.g., unreacted piperazine) .
- Process Analytical Technology (PAT) : Use real-time FTIR monitoring to adjust reagent stoichiometry dynamically .
Q. Q9. What mechanistic insights explain the compound’s pH-dependent stability?
Methodological Answer:
- Degradation pathway mapping : Use LC-MS to identify hydrolysis products (e.g., free piperazine or thiazole ring-opening) under acidic/basic conditions .
- Kinetic studies : Apply Arrhenius models to predict shelf-life at varying pH and temperature .
- Computational pKa prediction : Estimate ionizable groups’ pKa values to rationalize protonation-state-dependent reactivity .
Q. Q10. How can structure-activity relationship (SAR) studies guide the rational design of more potent analogs?
Methodological Answer:
- Fragment-based screening : Test truncated analogs (e.g., benzothiazole alone) to identify core pharmacophores .
- Bioisosteric replacement : Substitute the 4-ethylpiperazine with morpholine or piperidine derivatives to modulate lipophilicity .
- Alanine scanning : Systematically replace substituents (e.g., fluorine at C6) to quantify their contributions to binding .
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3S.ClH/c1-2-16-5-7-17(8-6-16)13-15-11-4-3-10(14)9-12(11)18-13;/h3-4,9H,2,5-8H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZVVKGVGPXPPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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